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Compound of Interest

Compound Name:
Phenoxybenzamine-d5

Hydrochloride

Cat. No.: B589000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies pertinent to Phenoxybenzamine-d5 Hydrochloride. Given that this

compound is a deuterated analog, primarily synthesized for use as an internal standard in

quantitative analyses, publicly available, detailed spectroscopic data is limited. This guide

presents available information for its non-deuterated counterpart, Phenoxybenzamine

Hydrochloride, as a reference, alongside the expected spectral characteristics for the

deuterated species. The experimental protocols detailed herein are based on established

analytical practices for compounds of this nature.

Chemical and Physical Properties
A summary of the key chemical identifiers and physical properties for Phenoxybenzamine-d5
Hydrochloride is provided below.
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Property Value Source

Chemical Name

N-benzyl-N-(2-chloroethyl)-1-

(phenoxy-d5)propan-2-amine,

monohydrochloride

[1]

CAS Number 1329838-45-0 [1][2][3]

Molecular Formula C₁₈H₁₇D₅ClNO · HCl [1]

Molecular Weight 345.32 g/mol [2]

Deuterated Forms ≥98% (d₁-d₅) [1]

Physical Form Solid [1]

Solubility
DMF: 30 mg/mL, DMSO: 25

mg/mL, Ethanol: 25 mg/mL
[1]

Mass Spectrometry Data
Phenoxybenzamine-d5 Hydrochloride is principally used as an internal standard for the

quantification of Phenoxybenzamine by Gas Chromatography-Mass Spectrometry (GC-MS) or

Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Expected Mass Spectrum of Phenoxybenzamine-d5:

The mass spectrum of the deuterated compound is expected to show a molecular ion peak at a

mass-to-charge ratio (m/z) that is 5 Daltons higher than the non-deuterated form due to the five

deuterium atoms on the phenoxy ring.

Parameter
Phenoxybenzamine

Hydrochloride

Phenoxybenzamine-d5

Hydrochloride

Molecular Formula C₁₈H₂₂ClNO · HCl C₁₈H₁₇D₅ClNO · HCl

Molecular Weight 340.29 g/mol [5] 345.32 g/mol [2]

Expected [M+H]⁺ ~304.15 m/z ~309.18 m/z
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Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of Phenoxybenzamine using

Phenoxybenzamine-d5 Hydrochloride as an internal standard.

Sample Preparation:

Standard and Sample Preparation: Prepare calibration standards and quality control

samples by spiking known concentrations of Phenoxybenzamine and a fixed concentration

of Phenoxybenzamine-d5 Hydrochloride into the appropriate matrix (e.g., plasma, urine).

Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and

internal standard. A typical protein precipitation involves adding three volumes of cold

acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated

proteins.

Reconstitution: Evaporate the supernatant under a stream of nitrogen and reconstitute the

residue in the mobile phase.

LC-MS/MS Parameters:

LC Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid

in water) and an organic solvent (e.g., acetonitrile or methanol).

Ionization: Electrospray ionization (ESI) in positive ion mode.

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The

precursor and product ions for both the analyte and the internal standard would be

determined by direct infusion or by analyzing a concentrated standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Detailed NMR spectra for Phenoxybenzamine-d5 Hydrochloride are not publicly available.

However, the ¹H NMR spectrum of the non-deuterated Phenoxybenzamine Hydrochloride can
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be used as a reference.[6]

Expected ¹H NMR Spectrum of Phenoxybenzamine-d5 Hydrochloride:

The ¹H NMR spectrum of the deuterated compound is expected to be similar to the non-

deuterated form, with the significant exception of the absence of signals corresponding to the

protons on the phenoxy ring.

Assignment (Non-

deuterated)

Approximate Chemical Shift

(δ, ppm)
Expected in d5-variant?

Aromatic protons (phenoxy) 6.8 - 7.4 No

Aromatic protons (benzyl) 7.2 - 7.5 Yes

-CH₂- (benzyl) 3.5 - 4.0 Yes

-CH- 4.5 - 5.0 Yes

-O-CH₂- 3.9 - 4.3 Yes

-N-CH₂-CH₂-Cl 2.8 - 3.8 Yes

-CH₃ 1.2 - 1.5 Yes

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid Phenoxybenzamine-d5
Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of

solvent will depend on the solubility of the compound and the desired chemical shift window.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Apply appropriate phasing and baseline correction to the processed spectrum.
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¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy Data
Specific IR data for Phenoxybenzamine-d5 Hydrochloride is not readily available. The IR

spectrum of the non-deuterated form is characterized by absorptions corresponding to its

functional groups.

Expected IR Spectrum of Phenoxybenzamine-d5 Hydrochloride:

The IR spectrum of the deuterated compound will be very similar to the non-deuterated form.

The most significant difference will be the presence of C-D stretching vibrations, which appear

at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around

2800-3000 cm⁻¹).

Functional Group
Approximate Wavenumber

(cm⁻¹) (Non-deuterated)
Expected in d5-variant?

N-H⁺ stretch (amine salt) 2400 - 2700 Yes

C-H stretch (aromatic) 3000 - 3100
Yes (benzyl), C-D stretch for

phenoxy-d5

C-H stretch (aliphatic) 2850 - 3000 Yes

C=C stretch (aromatic) 1450 - 1600 Yes

C-O stretch (ether) 1200 - 1250 Yes

C-N stretch 1000 - 1250 Yes

C-Cl stretch 600 - 800 Yes

Experimental Protocol for FT-IR Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of

the solid directly on the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Signaling Pathways and Analytical Workflow
The following diagrams illustrate the known signaling pathway of Phenoxybenzamine and a

general workflow for its spectroscopic analysis.
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Caption: Signaling pathway of Phenoxybenzamine's antihypertensive effect.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b589000?utm_src=pdf-body-img
https://www.benchchem.com/product/b589000?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/29996/phenoxybenzamine-d5-(hydrochloride)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. pharmaffiliates.com [pharmaffiliates.com]

3. pharmaffiliates.com [pharmaffiliates.com]

4. medchemexpress.com [medchemexpress.com]

5. Phenoxybenzamine Hydrochloride Pharmaceutical Secondary Standard; Certified
Reference Material 63-92-3 [sigmaaldrich.com]

6. Phenoxybenzamine hydrochloride (63-92-3) 1H NMR spectrum [chemicalbook.com]
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phenoxybenzamine-d5-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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